2-Oxo-4-phenyl-3-oxetanecarboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
63041-20-3 |
|---|---|
Molecular Formula |
C10H8O4 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
2-oxo-4-phenyloxetane-3-carboxylic acid |
InChI |
InChI=1S/C10H8O4/c11-9(12)7-8(14-10(7)13)6-4-2-1-3-5-6/h1-5,7-8H,(H,11,12) |
InChI Key |
WTXYKKPMRNZUNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(=O)O2)C(=O)O |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 Oxo 4 Phenyl 3 Oxetanecarboxylic Acid
Comprehensive Analysis of Oxetane (B1205548) Ring-Opening Reactions
Ring-opening reactions are the most characteristic transformations of oxetanes, providing a pathway to diverse functionalized molecules. researchgate.net These reactions can be initiated by nucleophiles, electrophiles, acids, or reducing agents, with the specific outcome depending on the reagents and conditions employed. researchgate.netmagtech.com.cn The inherent ring strain of the oxetane, estimated at 106 kJ/mol, is the primary driving force for these reactions. nih.gov
Nucleophilic attack is a common method for opening the oxetane ring. magtech.com.cn The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the ring carbons, leading to the cleavage of a carbon-oxygen bond. researchgate.net
The regioselectivity of nucleophilic ring-opening in unsymmetrically substituted oxetanes is primarily governed by a balance of steric and electronic effects. magtech.com.cn Under neutral or basic conditions, strong nucleophiles preferentially attack the less sterically hindered carbon atom adjacent to the ring oxygen. magtech.com.cn For 2-Oxo-4-phenyl-3-oxetanecarboxylic acid, this would correspond to the C4 position, which bears the phenyl group. While the phenyl group is bulky, the alternative C2 position is part of a lactone and is thus an sp2-hybridized carbonyl carbon, not typically subject to SN2 attack on the ring itself. Therefore, the attack is expected at the C4-phenyl-substituted carbon.
The reaction proceeds with an inversion of stereochemistry at the center of attack, a hallmark of the SN2 mechanism. If the C4 carbon is a stereocenter, its configuration will be inverted in the resulting product.
The oxetane ring in this compound is susceptible to attack by a variety of nucleophiles. magtech.com.cn
Nitrogen Nucleophiles: Amines and azides can act as effective nucleophiles for opening the oxetane ring. The reaction with an amine would yield a γ-amino-β-hydroxy acid derivative, which could subsequently cyclize under certain conditions.
Oxygen Nucleophiles: Oxygen-based nucleophiles such as water, alcohols (in the presence of acid or base catalysts), and carboxylates can open the ring to form diol or ether derivatives. magtech.com.cn For instance, hydrolysis would lead to a 1,3-diol product.
Carbon-based Nucleophiles: Organometallic reagents like Grignard reagents and organolithium compounds, as well as enolates and cyanides, can be employed to form new carbon-carbon bonds. magtech.com.cn Reaction with a Grignard reagent at C4 would result in a γ-hydroxy acid with a new alkyl or aryl substituent from the Grignard reagent.
The table below summarizes the expected products from the reaction of this compound with various nucleophiles under standard SN2 conditions.
| Nucleophile Class | Example Nucleophile | Expected Product Structure | Product Type |
| Nitrogen | Ammonia (NH₃) | HO-CH(Ph)-CH(COOH)-C(=O)-NH₂ | γ-Amino-β-hydroxy amide derivative |
| Oxygen | Methoxide (CH₃O⁻) | HO-CH(Ph)-CH(COOH)-C(=O)-OCH₃ | γ-Hydroxy-β-methoxy ester derivative |
| Carbon | Methylmagnesium bromide (CH₃MgBr) | HO-CH(Ph)-CH(COOH)-C(=O)-CH₃ | γ-Hydroxy-β-keto acid derivative |
While less common than nucleophilic or acid-catalyzed pathways, electrophilic additions can also initiate ring-opening. Electrophiles interact with the lone pairs of the oxetane oxygen atom, activating the ring and making it more susceptible to attack by even weak nucleophiles. magtech.com.cn This activation can sometimes lead to ring-enlargement reactions. magtech.com.cn For example, interaction with a Lewis acid can polarize the C-O bonds, facilitating cleavage.
The presence of an acid catalyst dramatically accelerates the ring-opening of oxetanes. researchgate.net The mechanism involves the initial protonation of the oxetane oxygen, which creates a much better leaving group (a hydroxyl group) and enhances the electrophilicity of the ring carbons. khanacademy.orgmasterorganicchemistry.com
A notable characteristic of many oxetane-carboxylic acids is their inherent instability, often leading to spontaneous isomerization into more stable heterocyclic lactones, particularly upon heating or in the presence of acid. acs.orgnih.gov The carboxylic acid moiety of this compound can function as an intramolecular proton source. nih.gov Protonation of the oxetane oxygen can be followed by an intramolecular attack of the carboxylate oxygen, leading to the formation of a six-membered dioxanone ring. acs.org
In the presence of an external nucleophile and an acid catalyst, the nucleophilic attack occurs preferentially at the more substituted carbon atom (C4). magtech.com.cn This regioselectivity is attributed to electronic effects; the positive charge in the transition state is better stabilized by the electron-donating phenyl group at the C4 position. magtech.com.cnmasterorganicchemistry.com This process resembles the mechanism for the acid-catalyzed opening of epoxides. khanacademy.orgmasterorganicchemistry.com For instance, reaction with an alcohol (ROH) under acidic conditions would yield a γ-alkoxy-β-hydroxy acid.
The oxetane ring can be opened reductively to afford 1,3-diols. This transformation can be achieved using various reducing agents. magtech.com.cn Catalytic hydrogenolysis, often employing palladium catalysts, is one method to cleave the C-O bonds of the ring. magtech.com.cn Another approach involves the use of hydride reagents. For instance, lithium aluminum hydride (LiAlH₄) can reduce both the carboxylic acid and the lactone carbonyl, while simultaneously opening the oxetane ring to produce a substituted propane-1,3-diol. The regioselectivity of hydride attack would generally favor the less sterically hindered position.
Radical Ring-Opening and Coupling Reactions
The strained β-lactone ring system is susceptible to radical-mediated transformations. The generation of radical species from oxetane derivatives, particularly under visible-light photoredox catalysis, provides a mild and efficient pathway for C-C bond formation. nih.gov For this compound, a radical can be generated at the C3 position following decarboxylation.
The general mechanism involves the single-electron oxidation of the corresponding carboxylate to form a carboxyl radical, which rapidly extrudes CO₂ to generate a carbon-centered radical at the C3 position of the oxetane ring. The presence of the phenyl group at C4 can stabilize this radical intermediate.
Once formed, this radical can undergo several subsequent reactions:
Conjugate Addition: The radical can add to Michael acceptors, such as activated alkenes (e.g., acrylates, vinyl ketones, and vinyl sulfones), to form new C-C bonds. This allows for the introduction of various alkyl chains at the C3 position. nih.gov
Coupling Reactions: In the presence of a suitable coupling partner, such as an aryl or vinyl halide, the radical can participate in cross-coupling reactions, often mediated by a transition metal co-catalyst like nickel. organic-chemistry.orgnih.gov
Computational studies on analogous benzylic radicals within strained four-membered rings indicate that the ring strain makes the radical less stable and more π-delocalized. This characteristic favors the desired coupling reactions over undesired side reactions like radical dimerization. nih.gov
Transformations Involving the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle that can undergo a variety of transformations, most notably decarboxylation and functional group interconversions.
Decarboxylation, the removal of the carboxyl group as CO₂, is a primary reaction pathway for this molecule, achievable through thermal or catalytic methods.
Thermal decarboxylation of β-lactones is a well-established method for the stereospecific synthesis of olefins. researchgate.net This reaction is classified as a [2+2]-cycloreversion, which typically proceeds with retention of configuration. researchgate.net For this compound, heating would lead to the elimination of CO₂ and the formation of cinnamic acid.
The mechanism is believed to be a concerted, asynchronous process that involves a highly polarized transition state. researchgate.net The rate of this reaction is influenced by substituents on the ring; electron-donating groups on the phenyl ring can enhance the rate of decarboxylation. researchgate.net
| Reaction | Conditions | Product | Mechanism |
| Thermal Decarboxylation | Heat | Cinnamic Acid + CO₂ | [2+2]-Cycloreversion |
| Catalytic Decarboxylation | Lewis Acids / Heat | Cinnamic Acid + CO₂ | Coordination and Ring Cleavage |
Catalytic decarboxylation can also be achieved, sometimes under milder conditions. While specific catalysts for this molecule are not extensively documented, general methods for β-lactone decarboxylation often employ heat in the presence of an adsorbent or a catalyst. google.com Photocatalytic methods using semiconductors like TiO₂ have been shown to induce decarboxylation in aromatic diacids to form lactones, suggesting that similar principles could apply to promote the loss of CO₂ from this substrate. oup.com
Visible-light photoredox catalysis has emerged as a powerful tool for the functionalization of carboxylic acids under mild conditions. researchgate.netresearchgate.net This methodology is highly applicable to this compound, leveraging the α-oxy nature of the carboxyl group relative to the lactone oxygen.
The general catalytic cycle involves the following key steps:
Formation of the Carboxylate: A base is used to deprotonate the carboxylic acid.
Single-Electron Transfer (SET): The excited state of a photocatalyst (e.g., an iridium or ruthenium complex) oxidizes the carboxylate via SET to generate a carboxyl radical.
Decarboxylation: The unstable carboxyl radical rapidly loses CO₂ to form a C3-centered radical on the oxetane ring.
Coupling: This radical is then intercepted by a coupling partner. In dual catalytic systems, a co-catalyst, typically nickel, undergoes oxidative addition to a substrate (e.g., a vinyl or aryl halide). The carbon-centered radical is trapped by this Ni(II) complex, which then undergoes reductive elimination to form the final product and regenerate the Ni(0) catalyst. nih.gov
This strategy enables a wide range of decarboxylative cross-coupling reactions, allowing the C3 position of the oxetane to be functionalized with various groups.
| Catalyst System | Coupling Partner | Resulting Bond | Reference |
| Ir photocatalyst / Ni catalyst | Vinyl Halides | C(sp³)–C(sp²) | organic-chemistry.org |
| Ir photocatalyst / Ni catalyst | Aryl Halides | C(sp³)–C(sp²) | nih.gov |
| Organic Photocatalyst | Michael Acceptors | C(sp³)–C(sp³) | nih.gov |
Converting the carboxylic acid to other functional groups, such as esters, requires conditions that preserve the strained oxetane ring. Standard acid-catalyzed methods like the Fischer esterification are generally incompatible with the synthesis of β-lactones due to the high ring strain, and can promote ring-opening of the pre-formed oxetane. masterorganicchemistry.commasterorganicchemistry.com Therefore, oxetane-tolerant conditions must be employed.
Mild, non-acidic methods are preferred for the esterification of this compound:
Reaction with Alkyl Halides: Deprotonation of the carboxylic acid with a non-nucleophilic base to form the carboxylate salt, followed by an Sₙ2 reaction with a primary alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide), provides the corresponding ester.
Coupling Reagents: The use of carbodiimide (B86325) coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of an alcohol and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), facilitates ester formation under neutral or basic conditions.
Acid Chlorides: The carboxylic acid can be converted to the more reactive acid chloride using reagents like oxalyl chloride or thionyl chloride at low temperatures. The resulting acid chloride can then be treated with an alcohol, often in the presence of a non-nucleophilic base like pyridine, to yield the ester. This method avoids the use of strong acids. libretexts.org
Decarboxylation Reactions
Rearrangement and Isomerization Pathways
Due to its inherent ring strain, this compound is prone to rearrangement and isomerization reactions, which can occur even under mild conditions. A significant and often unexpected reaction pathway for many oxetane-carboxylic acids is isomerization into larger, more stable lactone rings. acs.orgnih.gov
This isomerization can proceed without any external catalyst and may occur upon gentle heating or even during storage at room temperature. nih.gov The proposed mechanism involves:
Intramolecular Protonation: The carboxylic acid protonates the oxygen atom of the oxetane ring, activating it towards nucleophilic attack.
Ring-Opening: The carboxylate oxygen then acts as an intramolecular nucleophile, attacking either the C2 or C4 carbon of the oxetane ring.
Formation of a Larger Ring: Attack at C4 would lead to the formation of a five-membered γ-lactone, while attack at C2 would result in a different bicyclic system. The regioselectivity of the attack depends on the substitution pattern and the relative stability of the transition states.
This innate tendency for isomerization is a critical consideration in the synthesis, purification, and storage of oxetane-carboxylic acids. acs.org While it can be an undesired side reaction, this property can also be synthetically useful, providing a straightforward route to complex lactones from readily available oxetane precursors. nih.gov
Other potential rearrangement pathways include photochemical transformations. For instance, the Zimmerman–O'Connell–Griffin rearrangement, a photoinduced 1,5-aryl migration, has been utilized to synthesize substituted β-lactones from different precursors, highlighting the susceptibility of these systems to photochemical reorganization. nih.gov
Intramolecular Isomerization to Cyclic Lactones and Dioxanones
Oxetane-carboxylic acids, including structures related to this compound, are known to be susceptible to intramolecular isomerization, yielding more stable cyclic lactones or dioxanones. nih.govresearchgate.net This transformation is often spontaneous upon storage at room temperature or with gentle heating, and typically does not require external catalysts. nih.govacs.org The reaction proceeds through an intramolecular nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the oxetane ring. researchgate.net
The stability of these compounds is highly dependent on their substituents. For instance, acids with bulky substituents have shown greater stability and may not isomerize even under heating. acs.org Conversely, the presence of certain functionalities can facilitate the isomerization. For example, the hydrolysis of an ester derivative can lead to a mixture of the acid and the corresponding lactone, with further heating driving the equilibrium completely toward the lactone product. nih.gov
This inherent instability can be either a challenge in synthesis, potentially lowering reaction yields, or a useful tool for creating novel heterocyclic structures. nih.govacs.org The isomerization of various oxetane-carboxylic acids into lactones and dioxanones has been documented, highlighting a general reactivity pattern for this class of compounds. acs.org
Ring Expansion Reactions and Rearrangements
The inherent ring strain of the oxetane core in this compound makes it a candidate for ring expansion reactions, a common pathway for strained small rings to achieve greater stability. sioc-journal.cn Such reactions can be initiated photochemically or through catalysis, often involving the generation of a reactive intermediate like a carbene that inserts into the oxetane ring. researchgate.net These methods can lead to the formation of larger, more stable heterocyclic systems such as tetrahydrofuran (B95107) derivatives. sioc-journal.cnresearchgate.net
For example, photochemically generated carbenes from aryldiazoacetates have been shown to react with 2-phenyl-substituted oxetanes to yield tetrahydrofurans with high diastereoselectivity. researchgate.net This type of reaction is advantageous as it often proceeds at room temperature without the need for additives. researchgate.net Other rearrangements, such as the pinacol (B44631) rearrangement, are also known to facilitate ring expansions in cyclic systems, transforming 1,2-diols into ketones with an expanded ring structure. libretexts.org While not directly demonstrated for this compound, these established rearrangement pathways for strained rings are relevant to its potential reactivity. libretexts.orgmasterorganicchemistry.com
Electrophilic Reactivity of Enolate Intermediates
The presence of a carboxylic acid group alpha to the carbonyl in this compound allows for the formation of an enolate intermediate under basic conditions. masterorganicchemistry.comopenstax.org Enolates are powerful nucleophiles due to the delocalization of the negative charge between the alpha-carbon and the oxygen atom. libretexts.org This dual reactivity allows enolates to react with electrophiles at either the carbon or the oxygen atom, though reaction at the carbon is generally more common. openstax.org
The reactivity of enolates is fundamental to many carbon-carbon bond-forming reactions. libretexts.org In systems analogous to 2-oxo-3-carboxylic acids, the enolate can react with a variety of electrophiles, such as alkyl halides in SN2 reactions. masterorganicchemistry.comuwo.ca The stability and nucleophilicity of the enolate are enhanced by the presence of the adjacent electron-withdrawing carbonyl group. masterorganicchemistry.com
Base-promoted halogenation is a typical reaction involving enolate intermediates, where the enolate rapidly reacts with halogens like bromine or chlorine. libretexts.orglibretexts.org However, these reactions can be difficult to control and may lead to polyhalogenated products. libretexts.orglibretexts.org The formation of the enolate involves the removal of the α-hydrogen, creating a planar sp²-hybridized center, which has significant stereochemical implications for subsequent reactions. libretexts.org
Detailed Investigation of Stereochemical Outcomes and Diastereomeric Divergence in Reactions
The stereochemical outcomes of reactions involving chiral molecules like this compound are of significant interest. The formation of enolates from such systems leads to a loss of stereochemical information at the α-carbon, as it becomes trigonal planar. libretexts.org Consequently, the subsequent attack of an electrophile can occur from either face of the planar enolate, potentially leading to a racemic mixture of products if a new stereocenter is formed. libretexts.org
However, factors such as existing stereocenters in the molecule, the nature of the electrophile, and reaction conditions can influence the diastereoselectivity of the reaction. For instance, in halolactonization reactions, the choice of halogenating agent, solvent polarity, and reactant concentrations can all affect the intrinsic diastereoselectivities. researchgate.net Computational modeling can be a valuable tool in understanding and predicting these outcomes. researchgate.net The development of chiral catalysts and auxiliaries aims to control the stereochemical course of such reactions, leading to the preferential formation of one stereoisomer. uwo.ca
Kinetic Studies and Mechanistic Probes for Reaction Pathways
Understanding the kinetics and mechanisms of reactions involving this compound is crucial for controlling its reactivity. Kinetic studies provide insights into reaction rates, orders, and the influence of various parameters on the reaction pathway.
The rate of chemical reactions is often highly dependent on the solvent environment. For reactions involving charged intermediates or transition states, solvent polarity can play a significant role. In the oxidation of similar 4-oxo-4-phenyl butanoic acid, an increase in the proportion of acetic acid in an acetic acid-water mixture led to a remarkable increase in the reaction rate. scholarsresearchlibrary.comorientjchem.org This suggests that the transition state is more stabilized by the less polar medium. The linear relationship observed between the logarithm of the rate constant and the inverse of the dielectric constant can indicate an interaction between an ion and a dipolar molecule. orientjchem.org
A kinetic study on the isomerization of an oxetane-carboxylic acid to its corresponding lactone in isopropanol (B130326) showed first-order kinetics with a rate constant (k) of 0.0064 min⁻¹. scienceopen.com
Table 1: Kinetic Data for Isomerization of an Oxetane-Carboxylic Acid
| Time (min) | Conversion (%) |
|---|---|
| 30 | 15 |
| 60 | 30 |
| 90 | 45 |
| 180 | 68 |
| 210 | 73 |
| 240 | 78 |
| 270 | 82 |
Data adapted from a study on the isomerization of a related oxetane-carboxylic acid, demonstrating first-order kinetics. scienceopen.com
The elucidation of reaction mechanisms often relies on the identification and characterization of transient reactive intermediates. nih.gov In reactions of carboxylic acid derivatives, tetrahedral intermediates are often proposed. researchgate.net For instance, the reaction of carboxylic acid amides with organolithium reagents is thought to proceed through a stable tetrahedral adduct. researchgate.net
In the context of this compound, enolates are key reactive intermediates in base-promoted reactions. openstax.orglibretexts.org The rate of enolization can be measured, for example, through bromination experiments. orientjchem.org In studies of the oxidation of 4-oxo-4-phenyl butanoic acid, the rate of enolization was found to be greater than the rate of oxidation, indicating that enolization is a rapid pre-equilibrium step. orientjchem.org
Computational studies can also provide valuable insights into the structure and stability of proposed intermediates and transition states. For the isomerization of oxetane-carboxylic acids, quantum mechanical calculations have been used to explore the feasibility of different mechanistic pathways, including the role of additional acid molecules in catalyzing the proton transfer steps. rogue-scholar.org Trapping experiments are another powerful tool for identifying short-lived intermediates by allowing them to react with a trapping agent to form a stable, characterizable product. nih.gov
Advanced Structural Elucidation and Conformational Analysis of 2 Oxo 4 Phenyl 3 Oxetanecarboxylic Acid
Application of X-ray Crystallography for Bond Lengths, Angles, and Strained Conformations
A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any publicly accessible single-crystal X-ray diffraction data for 2-Oxo-4-phenyl-3-oxetanecarboxylic acid. Consequently, experimentally determined bond lengths, bond angles, and a precise analysis of the strained four-membered oxetane (B1205548) ring conformation from X-ray crystallography are not available. Without this data, a quantitative discussion of the molecular geometry and the specific structural parameters that would confirm the degree of ring strain and the orientation of the phenyl and carboxylic acid substituents is not possible.
Table 4.1.1: Selected Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | Data not available |
| Bond Angles (°) | Data not available |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations for Mechanistic Insights and Conformational Studies
Detailed NMR spectroscopic studies, such as 2D-NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) experiments, which are crucial for unambiguous proton and carbon assignments and for providing insights into the solution-state conformation and mechanistic pathways, have not been published for this compound. While standard ¹H and ¹³C NMR data may exist from synthetic characterizations, advanced studies that would elucidate through-space proton proximities and detailed conformational preferences of the oxetane ring and its substituents are not present in the available scientific literature. Such data would be instrumental in understanding the molecule's dynamic behavior in solution.
Table 4.2.1: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (ppm) | Coupling Constants (Hz) | NOE Correlations |
|---|---|---|---|
| ¹H | Data not available | Data not available | Data not available |
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination
There is no available information in the scientific literature regarding the chiroptical properties of this compound. Techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) are essential for determining the enantiomeric purity and the absolute configuration of chiral molecules. The absence of such studies means that the stereochemical aspects of this compound have not been experimentally investigated or reported, which is a significant gap in its full structural characterization.
Table 4.3.1: Chiroptical Data for this compound
| Technique | Wavelength (nm) | Signal |
|---|---|---|
| Circular Dichroism (CD) | Data not available | Data not available |
Theoretical and Computational Chemistry Studies of 2 Oxo 4 Phenyl 3 Oxetanecarboxylic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in investigating the behavior of molecules at the electronic level. DFT methods are widely used to predict the geometric, energetic, and electronic properties of chemical systems with a favorable balance between accuracy and computational cost. nih.govnih.gov
DFT calculations are employed to optimize the molecular geometry of 2-Oxo-4-phenyl-3-oxetanecarboxylic acid and to determine its electronic properties. semanticscholar.orgresearchgate.net The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap generally suggests higher reactivity. mdpi.com
Global reactivity descriptors, such as ionization potential, electron affinity, chemical potential, and electronegativity, can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and are used to predict its behavior in chemical reactions. nih.govnih.gov For instance, the molecular electrostatic potential (MEP) map can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
Table 1: Calculated Reactivity Descriptors for this compound (Illustrative DFT Data)
| Descriptor | Value (Illustrative) | Significance |
| HOMO Energy | -7.2 eV | Electron-donating ability |
| LUMO Energy | -1.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.7 eV | Chemical reactivity and stability |
| Ionization Potential | 7.2 eV | Energy required to remove an electron |
| Electron Affinity | 1.5 eV | Energy released upon gaining an electron |
| Electronegativity (χ) | 4.35 eV | Tendency to attract electrons |
| Chemical Hardness (η) | 2.85 eV | Resistance to change in electron distribution |
Computational modeling is a vital tool for mapping the potential energy surface of reactions involving this compound. By using DFT methods, it is possible to identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. semanticscholar.org The calculated energy of the transition state relative to the reactants provides the activation energy barrier, which is a primary determinant of the reaction rate.
For this molecule, computational studies can elucidate the mechanisms of key reactions, such as the ring-opening of the strained oxetane (B1205548) ring. Studies on similar oxetane-carboxylic acids have shown they can be unstable and isomerize into lactones, a process that can be modeled to understand the role of intramolecular proton transfer and the stability of intermediates. nih.govacs.org These calculations can predict whether such reactions are thermodynamically favorable and kinetically accessible under specific conditions.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase (e.g., in a solvent) over time. MD simulations can reveal the accessible conformations of this compound and the dynamics of its interactions with surrounding molecules. nih.gov
These simulations are essential for understanding how intermolecular forces, such as hydrogen bonding between the carboxylic acid group and solvent molecules (like water), influence the molecule's structure and stability. nih.gov The phenyl group can also engage in dispersion interactions. MD simulations provide a detailed picture of the solvation shell and can predict how the molecule orients itself in different environments, which is crucial for understanding its reactivity in solution. nih.gov The conformational landscape can be explored to identify the most stable conformers and the energy barriers between them. nih.gov
Quantitative Assessment of Ring Strain and its Energetic Implications on Reactivity
The four-membered oxetane ring in this compound possesses significant ring strain due to the deviation of its bond angles from the ideal tetrahedral angle. acs.org This inherent strain is a major driver of the molecule's reactivity. Computational methods can quantify this strain energy, which is the excess energy stored in the molecule compared to a similar, strain-free acyclic analogue.
Table 2: Estimated Ring Strain Energy of Oxetane Derivatives (Illustrative Data)
| Ring System | Ring Strain Energy (kcal/mol) | Implication |
| Oxetane (unsubstituted) | ~25 | High reactivity towards ring-opening |
| Substituted Oxetanes | 20-26 | Reactivity influenced by substituent effects |
| Cyclopentane | ~6 | Lower reactivity |
| Cyclohexane | ~0 | Strain-free, stable |
Analysis of Inductive and Steric Effects of Substituents on Molecular Stability and Reactivity
The substituents on the oxetane ring—the phenyl group, the carboxylic acid group, and the oxo group—profoundly influence the molecule's stability and reactivity through inductive and steric effects.
Inductive Effects: The phenyl group and the carbonyl (oxo) group are electron-withdrawing, which can influence the electron density distribution across the oxetane ring. A fluorine atom, for example, has been shown to stabilize some oxetane-carboxylic acids by reducing the nucleophilicity of the carboxylate anion through a negative inductive effect. nih.govacs.org Computational analysis, such as Natural Bond Orbital (NBO) analysis, can quantify these electronic effects. nih.gov
Steric Effects: The bulkiness of the phenyl group can provide steric hindrance, potentially shielding the oxetane ring from nucleophilic attack at certain positions. However, studies on other oxetane-carboxylic acids have shown that bulky aromatic substituents can also confer stability to the molecule, preventing spontaneous isomerization. nih.govacs.org Computational models can be used to assess the steric demands of the substituents and their impact on the accessibility of reactive sites on the molecule.
Applications in Advanced Organic Synthesis and Chemical Biology Research
Utility as a Versatile Synthon in the Construction of Complex Organic Architectures
The inherent ring strain of the oxetane (B1205548) moiety in 2-oxo-4-phenyl-3-oxetanecarboxylic acid, coupled with the reactivity of its carboxylic acid function, makes it a highly versatile synthetic intermediate, or synthon. Chemists have begun to explore its potential in the stereoselective synthesis of intricate organic structures and as a precursor to a variety of important heterocyclic systems.
While direct applications of this compound in the stereoselective construction of polycyclic ring systems are still an emerging area of research, the general reactivity of the oxetane core suggests significant potential. The ring strain of the oxetane can be harnessed to drive reactions that form new carbocyclic and heterocyclic rings. The stereocenters present in the molecule can, in principle, be used to control the stereochemistry of these transformations, leading to the enantioselective or diastereoselective synthesis of complex polycyclic products. The development of methodologies that leverage the unique reactivity of this specific oxetane for such constructions is an active field of investigation.
The this compound scaffold is a valuable starting material for the synthesis of a range of heterocyclic compounds. The strained oxetane ring can undergo ring-opening or rearrangement reactions to furnish larger, more stable heterocyclic systems.
Dioxanes: The synthesis of substituted dioxanes can be achieved through reactions involving oxetanes. For instance, 3-aryloxetan-3-ols can serve as 1,2-bis-electrophiles in reactions with 1,2-diols, catalyzed by a Brønsted acid. This process involves the activation of the oxetanol to form an oxetane carbocation, which then reacts with the diol, followed by an intramolecular ring-opening of the oxetane to form the dioxane ring researchgate.net. While this example uses a related oxetane derivative, it highlights a plausible synthetic pathway that could be adapted for this compound.
General Heterocyclic Synthesis: Oxetanes, in general, are recognized as versatile templates for creating valuable heterocyclic compounds through various synthetic strategies, including ring expansion, ring opening, and rearrangement reactions researchgate.net. The isomerization of certain oxetane-carboxylic acids into different lactones upon heating has also been observed, showcasing the potential for skeletal rearrangement to access diverse heterocyclic cores acs.orgnih.gov.
| Precursor Class | Target Heterocycle | Synthetic Strategy | Reference |
| Oxetanes | Dioxanes | Brønsted acid-catalyzed reaction with diols | researchgate.net |
| Oxetane-carboxylic acids | Lactones | Thermal isomerization | acs.orgnih.gov |
Role in Novel C–H Activation Methodologies and Functionalization Strategies
The direct functionalization of carbon-hydrogen (C–H) bonds is a powerful strategy in organic synthesis. While specific studies detailing the role of this compound in novel C–H activation methodologies are not yet prevalent, the presence of the phenyl group and the carboxylic acid moiety suggests potential for directed C–H activation. The carboxylic acid can act as a directing group to facilitate the selective functionalization of ortho-C–H bonds on the phenyl ring. Palladium-catalyzed C–H activation reactions of benzoic acids and phenylacetic acids are well-established, providing a precedent for this type of transformation nih.gov. The development of such strategies for this compound would open new avenues for its derivatization and application.
Development of New Chemical Reagents and Building Blocks for Synthetic Transformations
The reactivity of this compound allows for its conversion into a variety of new chemical reagents and building blocks. The carboxylic acid group can be activated to facilitate the formation of amides, esters, and other derivatives, which can then be used in a wide range of synthetic transformations. For example, the activation of carboxyl groups using reagents like diphenyl 2-oxo-3-oxazolinylphosphonate allows for the facile preparation of versatile acylating agents elsevierpure.com. Applying such activation methods to this compound would generate novel reagents that incorporate the unique oxetane-phenyl scaffold.
Function as Chemical Probes for Biological Mechanisms and Molecular Scaffold Design
The structural and physicochemical properties of the oxetane ring make it an attractive component in the design of chemical probes and molecular scaffolds for chemical biology research. The introduction of an oxetane moiety can modulate properties such as solubility, lipophilicity, and metabolic stability.
The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to enhance biological activity or pharmacokinetic profiles, is a cornerstone of medicinal chemistry. The oxetane ring has gained significant attention as a bioisostere for carbonyl groups and gem-dimethyl groups acs.org.
Carbonyl Isostere: The oxetane ring can mimic the steric and electronic properties of a carbonyl group. This is particularly relevant for this compound, where the entire oxetane-3-carboxylic acid moiety can be considered a surrogate for other functional groups.
Carboxylic Acid Bioisosteres: More broadly, the oxetane-3-ol substructure has been proposed and evaluated as a bioisostere for the carboxylic acid functional group itself nih.gov. This is based on the ability of the oxetane oxygen to act as a hydrogen bond acceptor, mimicking the interactions of a carboxylic acid. Replacing a carboxylic acid with an oxetane-containing group can lead to compounds with improved permeability and reduced acidity, which can be advantageous for drug design, particularly for central nervous system (CNS) targets nih.gov.
The design principles for incorporating the this compound scaffold into bioactive molecules would leverage these bioisosteric properties. The phenyl group allows for further substitution to explore structure-activity relationships, while the carboxylic acid provides a handle for conjugation to other molecules or for forming key interactions with biological targets.
| Bioisosteric Replacement | Original Functional Group | Key Properties of Oxetane Moiety | References |
| Oxetane | Carbonyl group, gem-dimethyl group | Mimics size, shape, and electronic properties | acs.org |
| Oxetan-3-ol | Carboxylic acid | Hydrogen bond acceptor, increased permeability, lower acidity | nih.gov |
Chemical Approaches to Modulating Metabolic Stability and Degradation Pathways
The metabolic stability of oxetane-containing compounds is a critical factor in medicinal chemistry, influencing their pharmacokinetic profiles. The structure of this compound presents several avenues for chemical modification to alter its stability and control its degradation pathways. Research into oxetane derivatives has shown that their stability is not uniform and can be significantly influenced by their substitution patterns. nih.govacs.org
One of the primary metabolic vulnerabilities of drug candidates is oxidation by cytochrome P450 (CYP) enzymes. nih.gov Introducing an oxetane motif, such as in this compound, can enhance metabolic stability by replacing more metabolically labile groups like gem-dimethyl or carbonyl functionalities. nih.govacs.org The oxetane ring's polarity and three-dimensionality can also lead to improved physicochemical properties, such as solubility, which indirectly affects metabolism. nih.govresearchgate.net
However, the strained four-membered ring of oxetanes can also be a site of metabolic degradation. A key pathway for the breakdown of some oxetanes is hydrolysis by microsomal epoxide hydrolase (mEH), which opens the ring to form a diol. researchgate.net The susceptibility to this and other degradation pathways is highly dependent on the substituents on the oxetane ring.
Key chemical strategies to modulate the stability of an oxetane core, applicable to this compound, include:
Substitution Pattern: The stability of the oxetane ring is strongly linked to its substitution. nih.gov Generally, 3,3-disubstituted oxetanes exhibit the highest stability. This is attributed to steric hindrance, where the substituents block the approach of nucleophiles or metabolic enzymes to the ring's C-O bonds. nih.gov For this compound, which is substituted at the 2, 3, and 4 positions, its stability would be intermediate. Introducing an additional substituent at the 3-position could theoretically enhance its metabolic lifetime.
Modification of the Phenyl Group: The phenyl group at the 4-position is a potential site for CYP-mediated aromatic hydroxylation. To block this metabolic pathway, electron-withdrawing groups (e.g., fluorine, chlorine, trifluoromethyl) can be introduced onto the phenyl ring. This modification can significantly decrease the rate of oxidative metabolism.
Esterification of the Carboxylic Acid: The carboxylic acid at the 3-position can be converted to an ester or an amide. This "pro-drug" strategy can protect the molecule from certain metabolic pathways and improve its membrane permeability. The ester or amide would then be cleaved in vivo by esterases or amidases to release the active carboxylic acid.
Isomerization Considerations: Oxetane-carboxylic acids, particularly those with less bulky substituents, have been found to be potentially unstable, capable of isomerizing into lactones upon heating or even during storage. acs.org The stability of this compound would be influenced by the steric bulk of the phenyl group. Any synthetic or metabolic process involving heat could potentially trigger this rearrangement, which must be a consideration in its application. acs.org
The table below summarizes general findings on how substitution affects the metabolic stability of the oxetane ring, based on studies of various oxetane-containing molecules.
| Oxetane Substitution Pattern | Relative Metabolic Stability | Primary Rationale |
| 2-monosubstituted | Low to Moderate | Less sterically hindered, more susceptible to enzymatic attack. acs.org |
| 3-monosubstituted | Moderate | More stable than 2-substituted counterparts. acs.org |
| 3,3-disubstituted | High | Steric shielding of the ether oxygen and ring carbons prevents enzymatic degradation. nih.govacs.org |
| gem-dimethyl at C4 | High | Provides significant stability against metabolic clearance. acs.org |
These approaches demonstrate that the metabolic fate of this compound can be strategically manipulated through targeted chemical modifications, thereby optimizing its properties for applications in chemical biology research.
Potential in Materials Science Applications (e.g., Polymer Precursors)
The inherent ring strain of the four-membered oxetane ring makes it an excellent candidate for ring-opening polymerization (ROP). wikipedia.orgresearchgate.net This reactivity is the foundation for the potential use of this compound as a monomer or precursor in materials science for the synthesis of novel polymers.
Polyoxetanes are a class of polyethers that can exhibit a range of properties from liquids to crystalline solids, depending on the nature of the substituents on the monomer unit. wikipedia.org The polymerization of oxetanes typically proceeds via a cationic ring-opening mechanism, initiated by Lewis acids or superacids. wikipedia.org The presence of functional groups on the oxetane monomer, such as the carboxylic acid and phenyl groups in this compound, can impart specific properties to the resulting polymer.
Potential routes for polymerization and material application:
Cationic Ring-Opening Polymerization: The oxetane ring of this compound could be opened cationically to form a polyether backbone. The pendant phenyl and carboxylic acid groups would be regularly spaced along the polymer chain. The bulky phenyl groups would likely result in an amorphous polymer with a potentially high glass transition temperature. The carboxylic acid groups would introduce polarity and provide sites for further chemical modification, such as cross-linking or grafting.
Polyester Synthesis: The carboxylic acid functionality allows the molecule to be used as a monomer in condensation polymerization. It could be reacted with a diol to form a polyester. In this scenario, the oxetane ring would remain intact as a pendant group on the polyester backbone. These pendant oxetane groups could then be used for subsequent cross-linking reactions, for example, through photo-initiated cationic polymerization, to create thermosetting resins or coatings. radtech.org
Functional Polymer Additive: The compound could be incorporated in smaller amounts as a functional co-monomer in polymerization with other monomers. This would allow for the precise introduction of carboxylic acid and phenyl functionalities into a polymer structure, modifying the final material's adhesion, solubility, or thermal properties. Hyperbranched polyoxetanes have been synthesized from oxetane monomers bearing hydroxymethyl groups, suggesting that the carboxylic acid group on this compound could be adapted for similar branched architectures. nih.gov
The properties of polymers derived from this compound would be influenced by its unique combination of functional groups.
| Structural Feature of Monomer | Potential Influence on Polymer Properties |
| Oxetane Ring (in backbone) | Flexible ether linkages from ring-opening. wikipedia.org |
| Phenyl Group | Increased thermal stability, rigidity, and refractive index. |
| Carboxylic Acid Group | Increased polarity, hydrophilicity, and potential for hydrogen bonding. Provides reactive sites for cross-linking or grafting. |
| 2-Oxo Group (Lactone) | Introduces an ester linkage within the ring, which may offer a site for controlled degradation or affect polymerization mechanism. |
The use of this compound as a polymer precursor offers a pathway to novel functional materials. The combination of a polymerizable oxetane ring with reactive carboxylic acid and bulky phenyl groups provides a versatile platform for designing advanced polymers for specialized applications.
Future Research Directions and Unresolved Challenges
Development of Highly Efficient and Atom-Economical Stereoselective Synthetic Methodologies
A primary challenge in the study of 2-Oxo-4-phenyl-3-oxetanecarboxylic acid and its analogues is the development of synthetic routes that are not only efficient but also adhere to the principles of green chemistry, namely atom economy and stereoselectivity. Current synthetic strategies often rely on methods that may lack optimal efficiency or generate significant waste.
Future research will likely focus on catalytic, enantioselective methods that can construct the strained oxetane (B1205548) ring with high fidelity. illinois.edunih.gov Methodologies such as the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl and an alkene, represent a highly atom-economical approach to the oxetane core. nih.govmagtech.com.cn The development of chiral catalysts or auxiliaries for such reactions could provide a direct, stereocontrolled route to enantiopure oxetane derivatives. illinois.edu Another promising avenue is the catalytic ring expansion of appropriately substituted epoxides, which can be a thermodynamically favorable process. nih.govmagtech.com.cn Biocatalytic approaches, using enzymes like 2-oxoacid aldolases, could also offer highly selective and environmentally benign pathways to chiral precursors. nih.gov
| Methodology | Description | Key Advantages | Unresolved Challenges for this compound |
|---|---|---|---|
| Catalytic Paternò-Büchi Reaction | [2+2] photocycloaddition of an alkene and a carbonyl compound. nih.gov | High atom economy, direct formation of the oxetane ring. nih.gov | Achieving high regio- and stereoselectivity; scalability of photochemical reactions. illinois.edu |
| Epoxide Ring Expansion | Expansion of a three-membered epoxide ring to a four-membered oxetane. magtech.com.cn | Thermodynamically driven process, access from readily available epoxides. nih.gov | Development of catalytic, enantioselective variants; control of regioselectivity. |
| Biocatalytic Aldol (B89426) Reactions | Enzyme-catalyzed carbon-carbon bond formation to create chiral hydroxy acid precursors. nih.gov | Excellent stereoselectivity, environmentally benign conditions (aqueous media). nih.gov | Enzyme substrate scope and stability; efficient cyclization of the resulting diol precursor. |
| Intramolecular Williamson Etherification | Cyclization of a 1,3-halohydrin or equivalent precursor. acs.org | Well-established and reliable for certain substrates. | Requires pre-functionalized, stereodefined precursors; not inherently atom-economical. |
Exploration of Novel and Underexplored Reactivity Modes of the Oxetane Ring
The high ring strain (~106 kJ/mol) of the oxetane core makes it susceptible to various ring-opening reactions, presenting opportunities for synthetic diversification. nih.gov While nucleophilic ring-opening is a known reactivity mode for this compound, a vast potential remains in exploring less conventional transformations. smolecule.com
A significant and underexplored aspect is the propensity for intramolecular isomerization. Recent studies have shown that many oxetane-carboxylic acids are unstable and can isomerize into new heterocyclic lactones upon standing at room temperature or with gentle heating, often without the need for a catalyst. nih.govacs.org Harnessing and controlling this innate instability could provide a powerful synthetic tool for accessing complex lactone architectures. nih.govacs.org Furthermore, skeletal reorganizations, triggered by Lewis acids or transition metals, could transform the oxetane framework into entirely different carbocyclic or heterocyclic systems, representing a powerful yet underexplored strategy for generating molecular complexity. researchgate.net Future work should focus on systematically investigating the conditions that govern these transformations and defining their synthetic scope.
Integration into Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic methodologies from batch to continuous flow processing offers numerous advantages, including enhanced safety, precise control over reaction parameters, and improved scalability. researchgate.neteuropa.eu The synthesis and manipulation of strained ring systems like this compound are particularly well-suited for flow chemistry.
For instance, photochemical reactions like the Paternò-Büchi reaction, which can be difficult to scale in batch due to light penetration issues, are highly efficient in microreactors. illinois.edu Flow platforms also enable the safe generation and immediate use of highly reactive or unstable intermediates, which could be instrumental in novel derivatization strategies. nih.gov Automating these flow platforms, coupled with real-time reaction monitoring, could allow for the rapid optimization of reaction conditions and the creation of libraries of oxetane analogues for screening purposes. The integration of these modern synthetic technologies represents a critical step toward the efficient and reproducible production and study of this compound class.
Advanced Computational Design and Optimization of Oxetane Analogues with Tunable Reactivity Profiles
Computational chemistry provides a powerful tool for understanding and predicting the behavior of molecules, thereby guiding experimental design. For this compound, computational studies can elucidate the factors governing its stability, reactivity, and conformational preferences. acs.org
Future research should leverage quantum mechanical calculations, such as Density Functional Theory (DFT), to model the transition states of key reactions, including stereoselective syntheses and ring-opening or isomerization pathways. acs.org This would provide critical insights into reaction mechanisms and selectivity. Furthermore, computational modeling can be used to design new analogues with tailored electronic and steric properties. By modifying substituents on the phenyl ring or at other positions, it may be possible to fine-tune the reactivity of the oxetane ring, enhance its stability, or optimize its conformation for specific applications, such as binding to a biological target. nih.gov This synergy between computational prediction and experimental validation will accelerate the development of novel oxetane derivatives with precisely controlled reactivity profiles.
Expanding Applications in Targeted Chemical Biology and Material Science Research
The oxetane motif is increasingly recognized for its valuable properties in medicinal chemistry and materials science. acs.orgnih.gov It can serve as a bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities, often leading to improved physicochemical properties such as solubility and metabolic stability. nih.govnih.gov
In chemical biology, derivatives of this compound could be developed as novel chemical probes. The carboxylic acid handle allows for conjugation to reporter tags, affinity labels, or other biomolecules. The oxetane ring itself can engage in specific hydrogen bonding interactions or act as a rigid scaffold to orient other functional groups for molecular recognition. acs.org
In materials science, the strained oxetane ring is a high-energy motif that can be harnessed for polymerization. The β-lactone moiety is particularly reactive towards ring-opening polymerization, suggesting that this compound and its derivatives could serve as unique monomers for the synthesis of novel polyesters. researchgate.net These materials could possess interesting properties conferred by the rigid phenyl and oxetane units within the polymer backbone. Exploring these applications requires the development of robust synthetic routes to functionalized monomers and a thorough investigation of their polymerization behavior and resulting material properties.
| Field | Potential Application | Key Research Goal |
|---|---|---|
| Chemical Biology | Bioisosteric replacement in bioactive molecules. nih.govnih.gov | Synthesize analogues to improve pharmacokinetic profiles of known drugs. |
| Chemical Biology | Scaffold for chemical probes. | Develop methods to conjugate functional tags (e.g., fluorophores) to the carboxylic acid. |
| Material Science | Monomer for ring-opening polymerization. researchgate.net | Investigate controlled polymerization to form novel polyesters and characterize their properties. |
| Synthetic Methodology | Precursor for complex lactones via controlled isomerization. nih.gov | Elucidate the mechanism and reaction conditions to control the isomerization cascade. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
